

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one molecular weight

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Compound of Interest

Compound Name: 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

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An In-depth Technical Guide on **2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one**

Introduction

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a heterocyclic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in various biologically active compounds.[1][2] Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of **2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one** and its related analogues, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical data for **2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one** are summarized below. These properties are essential for its characterization, handling, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[6][7][8]
Molecular Weight	190.25 g/mol	[8]
Exact Mass	190.110613 g/mol	[7]
CAS Number	1012-59-5	[6][8]
Melting Point	176-178 °C	[7]
IUPAC Name	2-ethyl-2-methyl-2,3-dihydro-1H-quinazolin-4-one	[6]
InChI Key	HOVBFJHZALSDBM-UHFFFAOYSA-N	[6][7]

Synthesis and Experimental Protocols

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is typically achieved through a one-pot cyclocondensation reaction.[9] Various catalytic systems and reaction conditions have been developed to improve yields and promote green chemistry principles.[2][3]

General Experimental Protocol: Synthesis of 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4-one (5b)

A common and efficient method for synthesizing 2-substituted-2,3-dihydroquinazolin-4(1H)-ones involves the reaction of anthranilamide with an appropriate ketone.[10]

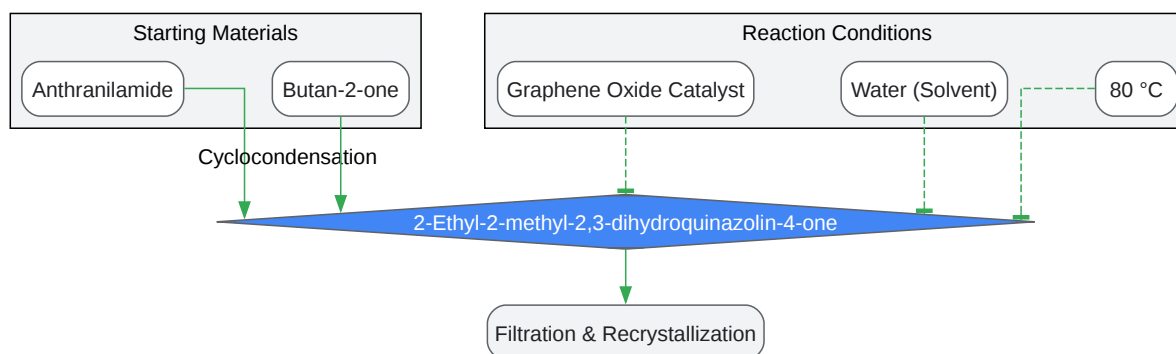
Materials:

- Anthranilamide
- Butan-2-one (Methyl ethyl ketone)
- Graphene Oxide (as catalyst) or another suitable catalyst[10]
- Water (as solvent)

- Ethanol (for recrystallization)

Procedure:

- A mixture of anthranilamide (1 mmol) and butan-2-one (1.2 mmol) is prepared in water (5 mL).
- A catalytic amount of Graphene Oxide (20 mg) is added to the mixture.^[10]
- The reaction mixture is stirred at 80 °C.
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration.
- The resulting solid product is washed with cold water.
- The crude product is purified by recrystallization from ethanol to yield 2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one as a white crystalline solid.^[10] A reported yield for this specific compound using this method is 85%.^[10]



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General synthesis workflow for **2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one**.

Biological Activities and Signaling Pathways

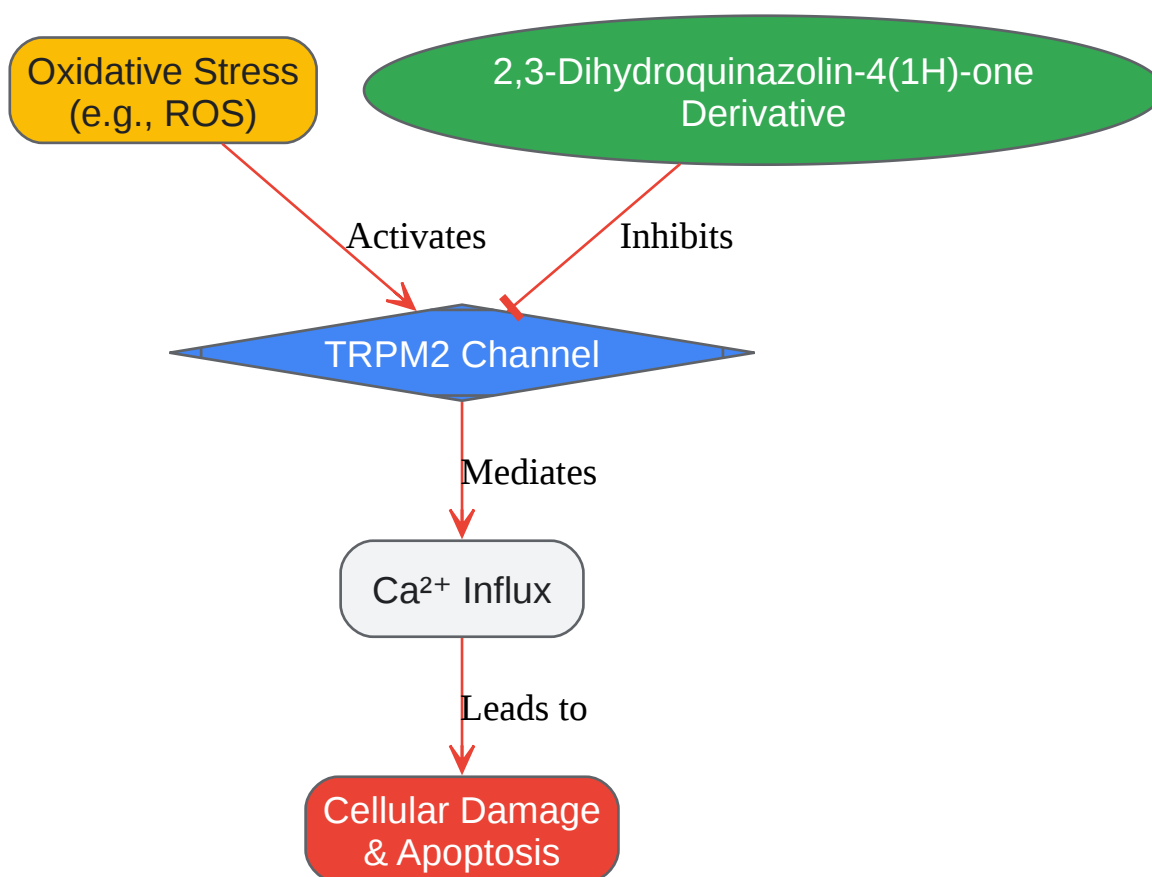
The 2,3-dihydroquinazolin-4(1H)-one scaffold is a key component in compounds with significant biological effects. Research has highlighted its role in anticancer and ion channel modulation activities.

Anticancer and Cytotoxic Activity

Numerous derivatives of 2,3-dihydroquinazolin-4(1H)-one have been evaluated for their cytotoxic effects against a variety of cancer cell lines.^[1] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.^[1] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.^[1]

TRPM2 Channel Inhibition

Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable cation channel that acts as a sensor for reactive oxygen species (ROS) and temperature.^[11] Overactivation of TRPM2 is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.^[11] Specific 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the TRPM2 channel.^[11] By blocking the influx of Ca^{2+} through the TRPM2 channel, these compounds can mitigate cellular damage caused by oxidative stress, presenting a promising therapeutic strategy.



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Inhibition of the TRPM2 signaling pathway by 2,3-dihydroquinazolin-4(1H)-one derivatives.

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